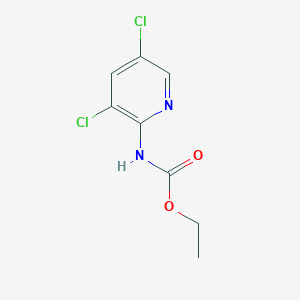

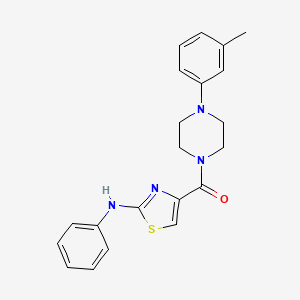

![molecular formula C21H17N3O2S2 B2364740 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 895011-83-3](/img/structure/B2364740.png)

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a benzothiazole azo dye, also known as “BAN”. It has been synthesized and used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The pink colored chemosensor turns blue when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex .

Synthesis Analysis

The compound is synthesized from the reaction of 2-hydroxybenzaldehyde with 2-amino-6-methoxybenzothiazole .Molecular Structure Analysis

The molecular structure of this compound allows it to form a 2:1 coordination complex with mercury (II) ions, causing a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm .Chemical Reactions Analysis

The compound reacts with mercury (II) ions in water to form a 2:1 coordination complex. This reaction causes a change in the optical property of the compound, confirmed by ab initio calculations .Physical and Chemical Properties Analysis

The compound is sensitive to F−, AcO−, CN−, and OH− anions. Fluorescence measurements demonstrated that the compound can be used to detect CN− .Aplicaciones Científicas De Investigación

Anticancer Properties

Cytotoxicity and Anti-tubulin Activity : A similar compound, (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(2-((3,4,5-trimethoxyphenyl)amino)pyridin-3-yl)acrylamide, displayed significant cytotoxicity against human lung adenocarcinoma cells and showed potent anti-tubulin activity. These compounds induced cell-cycle effects and apoptotic cell death in cancer cells (Kamal et al., 2014).

Anticancer Activity of Thiazole-Pyridine Hybrids : Thiazole incorporated pyridine derivatives, structurally related to the query compound, demonstrated notable in vitro anticancer activity against various cancer cell lines, including breast cancer (Bayazeed & Alnoman, 2020).

Antimicrobial and Antifungal Applications

Antimicrobial Dyes and Precursors : Compounds based on similar structural motifs have been used to create novel antimicrobial dyes, showing significant activity against various organisms. These dyes are applied in textile finishing, indicating potential applications in antimicrobial fabric treatments (Shams et al., 2011).

Insecticidal Properties : Sulfonamide-bearing thiazole derivatives have shown potent toxic effects against the cotton leafworm, an agricultural pest. This suggests that structurally similar compounds might have potential as insecticides (Soliman et al., 2020).

Biochemical and Textile Applications

Bioactive Sulfonamide Derivatives : These derivatives have been explored for their potential biochemical impacts, particularly as insecticidal agents. This indicates a broader application in agricultural and biochemical fields (Soliman et al., 2020).

Dyeing and Textile Finishing : Some compounds structurally similar to the queried chemical have been utilized in the synthesis of dyes with antimicrobial properties, suitable for dyeing textiles like nylon, acetate, and polyester (Shams et al., 2011).

Mecanismo De Acción

Direcciones Futuras

The compound offers a sensitive and rapid tool for the detection of mercury (II) in water. In addition, the compound complex can be used as a simple and selective chemosensor of the screening of purified biothiols, such as cysetine, homocysteine, and glutathione in biology research and pharmaceutical/food industries .

Propiedades

IUPAC Name |

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S2/c1-26-16-6-8-18-19(12-16)28-21(23-18)24(14-15-4-2-10-22-13-15)20(25)9-7-17-5-3-11-27-17/h2-13H,14H2,1H3/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFIOHCAJWWGBL-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

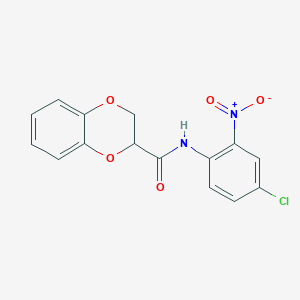

![ethyl 2-[(2Z)-2-[(1,3-benzothiazole-6-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2364660.png)

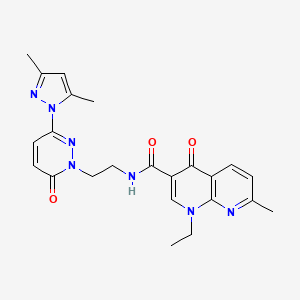

![N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2364663.png)

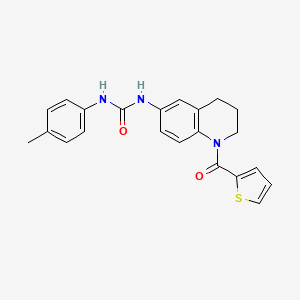

![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid](/img/structure/B2364668.png)

![3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2364670.png)

![2-[[1-(4-Methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364676.png)

![5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364680.png)